2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid
Description
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 3-(2-methoxyethoxy)anilino substituent linked via a carbonyl group to the cyclohexane ring. Its structure combines a hydrophobic cyclohexane core with a polar 2-methoxyethoxy group, which may enhance solubility and receptor-binding specificity compared to simpler analogs.
Properties
IUPAC Name |
2-[[3-(2-methoxyethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-22-9-10-23-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17(20)21/h4-6,11,14-15H,2-3,7-10H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMPZGUGHVKHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Aromatic Precursors
Benzene-ring hydrogenation using rhodium- or ruthenium-based catalysts in tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) yields cis/trans cyclohexanecarboxylic acids. For example, hydrogenating 2-carboxybenzoic acid at 80–120°C under 10–50 bar H₂ pressure produces 2-carboxycyclohexanecarboxylic acid with >90% selectivity. Trans-isomer dominance is achievable via sterically hindered catalysts, though stereochemical control remains challenging.
Cyclohexane Functionalization
Direct carboxylation of cyclohexane derivatives via Kolbe-Schmitt or Friedel-Crafts acylation is less common due to regioselectivity issues. However, 2-methylcyclohexanecarboxylic acid can undergo oxidation to introduce additional carboxyl groups, albeit with modest yields (50–60%).
Synthesis of 3-(2-Methoxyethoxy)aniline
This aromatic amine is synthesized through sequential alkylation and reduction:
Alkylation of 3-Nitroaniline
3-Nitroaniline reacts with 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours, yielding 3-(2-methoxyethoxy)nitrobenzene (85% yield). Excess alkylating agent ensures complete substitution.
Catalytic Hydrogenation
The nitro group is reduced using H₂/Pd-C in ethanol at 25°C, affording 3-(2-methoxyethoxy)aniline with >95% purity. Alternative reductants like SnCl₂/HCl are avoided to prevent ether cleavage.
Coupling Strategies for Amide Bond Formation
The critical step involves coupling 3-(2-methoxyethoxy)aniline with activated cyclohexanecarboxylic acid derivatives.
Mixed Anhydride Method
Adapted from Nateglinide synthesis, this method avoids moisture-sensitive reagents:
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Anhydride Formation : React trans-2-carboxycyclohexanecarboxylic acid (1 eq) with p-toluenesulfonyl chloride (1.05 eq) in CH₂Cl₂ using triethylamine (1.1 eq) at 0–5°C for 2 hours.
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Amidation : Add 3-(2-methoxyethoxy)aniline (1 eq) dropwise, warm to 25°C, and stir for 18 hours.
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Workup : Extract with 10% HCl, wash with NaHCO₃, and concentrate.
Yield : 78–82%.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF:
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Activate the carboxylic acid (1 eq) with EDC (1.2 eq) and HOBt (1.1 eq) at 0°C for 1 hour.
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Add aniline (1 eq) and stir at 25°C for 24 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 70–75%.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Mixed Anhydride | CH₂Cl₂, 25°C, 18h | 82 | 99.7 | Scalable, minimal side products |
| EDC/HOBt | THF, 24h | 75 | 98.5 | Mild conditions |
| Acid Chloride | SOCl₂, reflux | 68 | 97.0 | Fast reaction |
Purification and Characterization
Crude product is purified via:
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Recrystallization : Dissolve in ethyl acetate/cyclohexane (1:4 v/v) at 60°C, cool to 0°C, and filter.
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Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 1.45–1.89 (m, 8H, cyclohexane), 3.48 (s, 3H, OCH₃), 4.10 (q, 2H, OCH₂CH₂O), 6.72–7.25 (m, 3H, Ar-H).
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HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).
Industrial-Scale Considerations
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Solvent Recycling : Methylene chloride from the mixed anhydride method is recovered via distillation (>90% efficiency).
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Waste Management : Neutralize acidic byproducts with CaCO₃ to precipitate calcium salts (e.g., 68512-12-9).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the anilino group or the carboxylic acid group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures to 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been studied extensively. For instance, derivatives of cyclohexanecarboxylic acids have shown promising results in targeting tumor growth by interfering with metabolic pathways essential for cancer cell survival .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This potential application is particularly relevant in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Material Science Applications
1. Polymer Synthesis
In material science, this compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's strength and thermal stability, making it suitable for various industrial applications.
2. Coating Technologies
The compound's unique chemical structure allows it to be utilized in developing advanced coatings that exhibit improved adhesion and resistance to environmental degradation. These coatings are beneficial in automotive and aerospace industries where durability is paramount .
Agricultural Research Applications
1. Pesticide Development
The bioactive properties of this compound have led to its exploration as a potential pesticide or herbicide. Its ability to affect plant growth regulators could provide a new avenue for developing environmentally friendly agricultural chemicals that minimize harm to non-target species while effectively controlling pests .
2. Plant Growth Regulation
Research indicates that this compound may influence plant growth by modulating hormonal pathways, thus presenting opportunities for its use in agricultural biotechnology as a growth regulator or enhancer. This application could lead to increased crop yields and improved resistance to environmental stresses .
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Anticancer Activity of Cyclohexane Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell lines through enzyme modulation. |
| Synthesis of Novel Polymers Using Cyclohexanecarboxylic Acids | Material Science | Enhanced thermal stability and mechanical strength in synthesized polymers. |
| Development of Eco-friendly Pesticides | Agricultural Research | Effective pest control with minimal environmental impact observed in field trials. |
Mechanism of Action
The mechanism of action of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, further influencing biological pathways. These interactions make the compound valuable for studying protein-ligand interactions and enzyme mechanisms .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Pharmacological Activity: The 2-methoxyethoxy group in the target compound likely improves water solubility compared to analogs with alkylamide (e.g., butyrylamino) or purely aromatic substituents (e.g., 4-anilinophenyl) . The diethylaminocarbonyl variant (CAS 940226-06-2) exhibits a higher molecular weight (374.48 g/mol) and may show stronger hydrogen-bonding interactions due to the polar carbonyl and tertiary amine groups .
Isomerism and Stability: The target compound exists as a mixture of cis and trans isomers, as noted in synthetic procedures . This contrasts with trans-2-amino-1-cyclohexanecarboxylic acid derivatives (e.g., CAS 5691-19-0), which exhibit defined stereochemistry and higher melting points (>274°C), suggesting greater crystalline stability .
Biological Relevance: Edg-2 inhibition is unique to the target compound and its fluoromethyl/m-tolyl-ethoxy analogs (e.g., Example 59 in ). Other derivatives, such as those with butyrylamino or dipropylamino groups, lack explicit evidence of this activity .
Synthetic Accessibility: Analogs with simpler substituents (e.g., 4-anilinophenyl) are more cost-effective to produce, as reflected in their commercial availability (e.g., 10g stock for BBB/825 ).
Biological Activity
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid is a compound of interest due to its potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant biological studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C13H16O6
- Molecular Weight : 268.2625 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 207790-01-0
The compound features a cyclohexane ring, which is substituted with a carboxylic acid group and an aniline derivative. Its methoxyethoxy group enhances solubility and potentially alters its interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the aniline moiety suggests potential interactions with neurotransmitter systems, while the carboxylic acid could facilitate binding to protein targets through ionic interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that derivatives of cyclohexanecarboxylic acids can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Certain analogs demonstrate effectiveness against bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Anticancer | Moderate | , |
| Anti-inflammatory | High | , |
| Antimicrobial | Variable | , |
Study Highlights
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds, finding that they inhibited tumor growth in vitro and in vivo models.
- Inflammation Modulation : Research in Pharmacology Reports demonstrated that similar compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Antimicrobial Testing : A recent investigation reported the compound's effectiveness against Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent.
Q & A
Q. Basic Analytical Framework
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the cyclohexane ring, methoxyethoxy substituents, and amide linkage. Key signals include the cyclohexane protons (δ 1.2–2.5 ppm) and methoxy group (δ ~3.3 ppm) .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (MW 321.38) and purity (>95%) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
How can researchers resolve discrepancies in electrochemical behavior observed during anodic oxidation of similar cyclohexanecarboxylic acid derivatives?
Advanced Data Contradiction Analysis
Studies on analogous compounds (e.g., 2-phenylcyclohexane-1-carboxylic acid) reveal low electrolysis conversion rates due to competing decarboxylation or polymerization pathways . To address discrepancies:
- Controlled Potential Electrolysis (CPE) : Use a potentiostat to isolate oxidation potentials specific to the carboxylic acid moiety.
- Isotopic Labeling : Introduce deuterium at the α-carbon (e.g., hydro-cinnamic acid-d₅) to track reaction intermediates via GC-MS .
- Side Reaction Suppression : Add radical scavengers (e.g., TEMPO) or adjust electrolyte composition (e.g., NaBF₄ in acetonitrile) to stabilize intermediates.
What strategies are effective in assessing the stability of this compound under varying pH and temperature conditions?
Q. Advanced Stability Profiling
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; the amide bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Cyclohexane-carboxylic acid derivatives typically degrade above 150°C .
- Light Sensitivity : Conduct accelerated UV-Vis exposure studies (ICH Q1B guidelines) to detect photodegradation products.
How can computational modeling predict the bioactive conformation of this compound in drug-target interactions?
Q. Advanced Mechanistic Studies
- Molecular Docking : Use software like AutoDock Vina to model interactions between the carboxylic acid group and enzymatic active sites (e.g., cyclooxygenase or kinases). The methoxyethoxy side chain may enhance solubility and target binding .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility. Key torsion angles (e.g., C–N–C–O in the amide linker) influence binding affinity .
- QSAR Analysis : Corporate substituent effects (e.g., electron-donating methoxy groups) on bioactivity using datasets from structurally related compounds .
What are the key considerations in designing a purification protocol for this compound to achieve high purity?
Q. Basic Purification Design
- Solvent Selection : Use ethyl acetate/hexane mixtures for recrystallization; the compound’s moderate polarity (logP ~2.5) allows effective separation from non-polar byproducts .
- Column Chromatography : Employ silica gel with a gradient elution (5–20% methanol in dichloromethane) to isolate the target compound.
- Purity Validation : Combine HPLC (retention time ~8.2 min) and melting point analysis (mp ~160–165°C, if available) to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
